![molecular formula C11H14O3 B2509103 2-[(2-Methylphenyl)methoxy]propanoic acid CAS No. 1596805-75-2](/img/structure/B2509103.png)
2-[(2-Methylphenyl)methoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including catalyzed reactions, regioselective additions, and carbonylation processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, is achieved through a Pd-catalyzed ethynylation, addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, other propanoic acid derivatives are synthesized through condensation reactions, cyclization, and esterification .
Molecular Structure Analysis
The molecular structures of the compounds are characterized using various analytical techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. These methods provide insights into the absolute configurations, crystal structures, and stereochemistry of the compounds . For example, the absolute configuration of 2-methoxy-2-(9-phenanthryl)propionic acid was determined using X-ray structural analysis , and the crystal structure of a related compound was analyzed to reveal intramolecular and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo ring closure reactions, as seen with 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, which forms 2-phenyl-1-indanone under acid-catalyzed conditions . Additionally, the synthesized compounds exhibit antiproliferative and antimicrobial activities, indicating their potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical properties such as melting points are determined for the synthesized compounds . The chemical properties, including the ability to undergo hydrolysis to release bioactive molecules, are also investigated . The intermolecular interactions and their contributions to the stability of the compounds are quantified using techniques like Hirshfeld surface analysis and DFT calculations .
Aplicaciones Científicas De Investigación
Sorption and Environmental Impact
Research on phenoxy herbicides, which share structural similarities with "2-[(2-Methylphenyl)methoxy]propanoic acid", provides insights into the environmental behavior of such compounds. The sorption of these herbicides to soil and organic matter is significant due to interactions with soil parameters like pH, organic carbon content, and iron oxides. This information is crucial for understanding the environmental fate and transport of similar compounds (Werner, D., Garratt, J., & Pigott, G., 2012).
Metabolic and Biochemical Pathways
The metabolic pathways and bioefficacy of methionine sources, including those structurally related to "2-[(2-Methylphenyl)methoxy]propanoic acid", are extensively studied. These studies shed light on the biochemical and enzymatic processes underlying the metabolism of such compounds, providing a foundation for understanding their biological activities and potential therapeutic applications (Vázquez-Añón, M., Bertin, G., Mercier, Y., Reznik, G., & Roberton, J., 2017).
Pharmacological Properties
Phenolic compounds, akin to "2-[(2-Methylphenyl)methoxy]propanoic acid", exhibit a range of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Research in this area focuses on elucidating the molecular mechanisms underlying these effects, highlighting the potential therapeutic applications of such compounds in treating various diseases (Srinivasulu, C., Ramgopal, M., Ramanjaneyulu, G., Anuradha, C., & Suresh Kumar, C., 2018).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE), which shares functional groups with "2-[(2-Methylphenyl)methoxy]propanoic acid", are of significant interest. Understanding the microbial degradation pathways and the impact of co-contaminants is essential for assessing the environmental persistence and potential remediation strategies for these compounds (Thornton, S., Nicholls, H., Rolfe, S., Mallinson, H., & Spence, M., 2020).
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-3-4-6-10(8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKMBNPYUKONRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)methoxy]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)
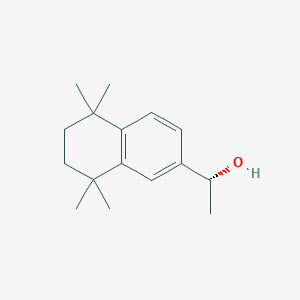
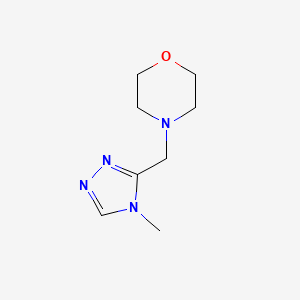
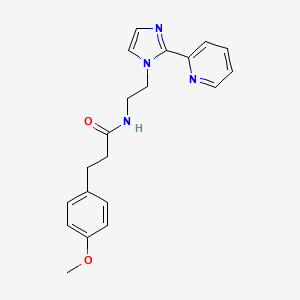
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)
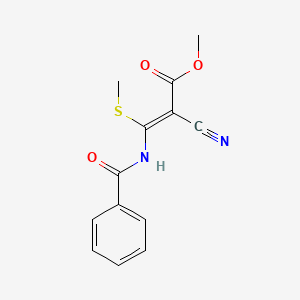
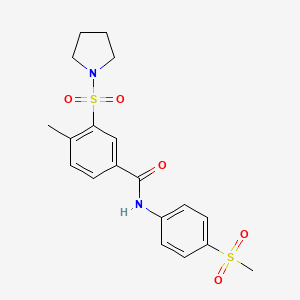
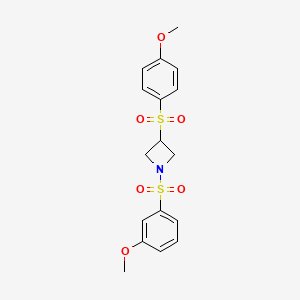
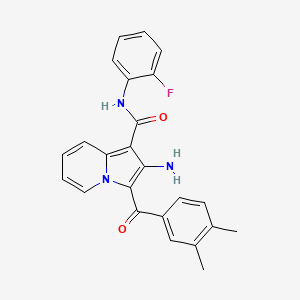

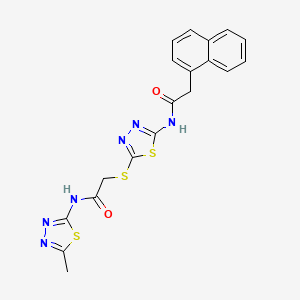

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)
![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)